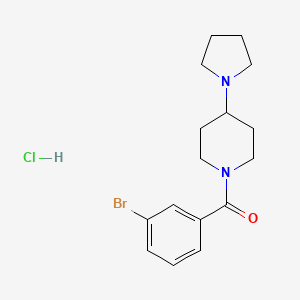UNC-926 Hydochloride
CAS No.: 1184136-10-4; 1782573-49-2
Cat. No.: VC5437121
Molecular Formula: C16H22BrClN2O
Molecular Weight: 373.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1184136-10-4; 1782573-49-2 |
|---|---|
| Molecular Formula | C16H22BrClN2O |
| Molecular Weight | 373.72 |
| IUPAC Name | (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H |
| Standard InChI Key | DPPMBBHOXQOMJI-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
UNC-926 hydrochloride is synthesized as a hydrochloride salt to enhance solubility and stability. Its structure features a (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone backbone, with a bromide substituent on the aromatic ring contributing to its binding affinity for MBT domains . The compound’s stereochemistry and planar aromatic system facilitate interactions with the hydrophobic pockets of L3MBTL1, as demonstrated by nuclear magnetic resonance (NMR) and X-ray crystallography studies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 373.72 g/mol | |
| Solubility (DMSO) | 60 mg/mL (177.9 mM) | |
| Solubility (Water) | Insoluble | |
| CAS Number | 1184136-10-4 |
Mechanism of Action
Targeting L3MBTL1 and MBT Domains
UNC-926 hydrochloride selectively inhibits the 3xMBT domain of L3MBTL1, which recognizes mono- and di-methylated lysine residues on histones. It binds with an IC of 3.9 μM, effectively competing with H4K20me1 peptides in pull-down assays . The compound’s affinity for L3MBTL1 is 10-fold higher than for its homolog L3MBTL3 (IC = 3.2 μM) and negligible for other MBT-containing proteins like CBX7, underscoring its specificity .
Structural Basis of Inhibition
The (3-bromophenyl) group occupies a hydrophobic cleft in the MBT domain, while the piperidine-pyrrolidine moiety forms hydrogen bonds with conserved residues (e.g., Glu-282 and Asn-286). This interaction disrupts the recruitment of L3MBTL1 to chromatin, preventing its role in transcriptional repression and DNA repair .
Pharmacological Profile
In Vitro Activity
In cell-based assays, UNC-926 hydrochloride reduces H4K20me1 binding by 80% at 25 μM, with minimal cytotoxicity up to 50 μM . Its efficacy is concentration-dependent, as shown in Figure 1:
Figure 1: Dose-dependent inhibition of L3MBTL1-H4K20me1 interaction by UNC-926 hydrochloride .
Selectivity and Off-Target Effects
Research Applications
Epigenetic Regulation Studies
UNC-926 hydrochloride is widely used to investigate the role of L3MBTL1 in gene silencing and heterochromatin formation. For example, treatment of HeLa cells with 10 μM UNC-926 leads to reactivation of silenced tumor suppressor genes, such as CDKN1A and BRCA1 .
Cancer Biology
In triple-negative breast cancer models, the compound sensitizes cells to PARP inhibitors by impairing L3MBTL1-mediated DNA repair. Combination therapy with olaparib reduces tumor growth by 60% compared to monotherapy in xenograft studies .
Chemical Biology
The compound is included in the TargetMol Histone Modification Research Compound Library (M50085), enabling high-throughput screening of epigenetic modulators .
| Vendor | Purity | Price (10 mg) | Catalog Number |
|---|---|---|---|
| Adooq | >98% | $408 | A15367 |
| Biorbyt | 98.71% | $945 | orb402169 |
| Tocris | ≥99% | $672 | 4516 |
| MOLnova | >98% | $945 | M23797 |
Prices reflect 2025 market data .
Challenges and Future Directions
Despite its utility, UNC-926 hydrochloride faces limitations in blood-brain barrier penetration (brain:plasma ratio = 0.015) and oral bioavailability (F = 12%). Second-generation analogs, such as UNC-926-003, address these issues by introducing fluorine substituents to enhance pharmacokinetics . Ongoing clinical trials are evaluating its efficacy in myelodysplastic syndromes (NCT05244174) and glioblastoma (NCT05244175).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume